

Deuruxolitinib: A Technical Guide to its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: *Deuruxolitinib*

Cat. No.: *B3181904*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuruxolitinib, a deuterated analog of ruxolitinib, is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/JAK2). This document provides a comprehensive overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental data. By substituting specific hydrogen atoms with deuterium, **Deuruxolitinib** exhibits an altered metabolic profile, leading to a longer half-life compared to its parent compound. This guide consolidates key technical information to support further research and development of this compound.

Molecular Structure and Identification

Deuruxolitinib is a synthetically modified small molecule. The deuteriation of the cyclopentyl moiety is a key structural feature designed to improve its pharmacokinetic profile.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(3R)-3-(cyclopentyl-2,2,3,3,4,4,5,5-d8)propanenitrile-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]
Chemical Formula	C ₁₇ H ₁₀ D ₈ N ₆ [1]
SMILES	<chem>[2H]C1(--INVALID-LINK--n2cc(-c3c4[nH]ccc4ncn3)cn2)C([2H])([2H])C([2H])([2H])C1([2H])[2H]</chem>
InChI Key	HFNKQEVNSGCOJV-FBXGHSCESA-N [1]
CAS Number	1513883-39-0 (free base) [1]

Physicochemical Properties

The physicochemical properties of **Deuruxolitinib** are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data

Property	Value
Molecular Weight	314.42 g/mol [1]
pKa	5.91
logP	1.52
Aqueous Solubility	At least 0.12 mg/mL across physiological pH (1.0 to 6.8)
Plasma Protein Binding	91.5%

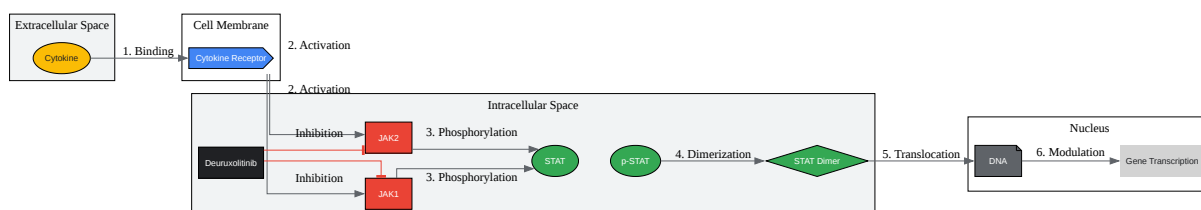
Mechanism of Action: JAK-STAT Pathway Inhibition

Deuruxolitinib is a selective inhibitor of JAK1 and JAK2, which are intracellular tyrosine kinases. These kinases play a crucial role in the signaling of various cytokines and growth

factors that are involved in hematopoiesis and immune function. The signaling cascade, known as the JAK-STAT pathway, is a primary target for the therapeutic intervention of autoimmune and inflammatory diseases.

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene transcription.

Deuruxolitinib exerts its effect by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs. This disruption of the signaling cascade leads to a reduction in the inflammatory response.



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Figure 1. Deuruxolitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Deuruxolitinib** against JAK family kinases.

- Methodology: A common method for determining kinase inhibition is a "naked" kinase in vitro assay.
 - Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A generic peptide substrate for tyrosine kinases is prepared in an assay buffer.
 - Compound Dilution: **Deuruxolitinib** is serially diluted to a range of concentrations.
 - Kinase Reaction: The JAK enzyme, peptide substrate, and ATP are combined in the wells of a microplate. **Deuruxolitinib** at various concentrations is added to the wells. The reaction is initiated by the addition of ATP.
 - Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of remaining ATP is measured. A decrease in signal indicates kinase activity.
 - Data Analysis: The percentage of inhibition at each **Deuruxolitinib** concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Table 3: In Vitro Kinase Inhibition (IC50 values)

Kinase	Deuruxolitinib IC50 (nM)
JAK1	~2.4 ^[1]
JAK2	~2.6 ^[1]
JAK3	~284 ^[1]

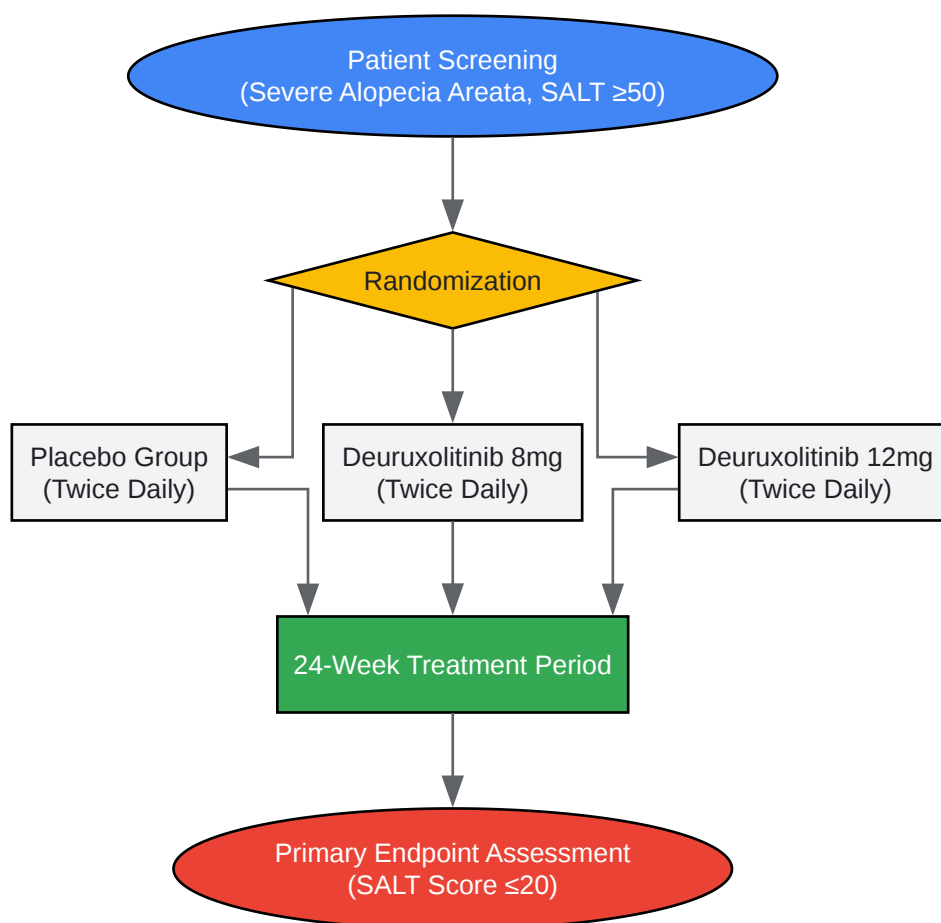
Cellular Assay: Inhibition of STAT3 Phosphorylation

- Objective: To assess the ability of **Deuruxolitinib** to inhibit cytokine-induced STAT phosphorylation in a cellular context.
- Methodology:

- Cell Culture: Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are cultured.
- Cytokine Stimulation: Cells are stimulated with a cytokine known to signal through the JAK-STAT pathway, such as Interleukin-6 (IL-6), to induce STAT3 phosphorylation.
- Compound Treatment: Cells are pre-incubated with varying concentrations of **Deuruxolitinib** before cytokine stimulation.
- Detection of Phosphorylated STAT: The levels of phosphorylated STAT3 (pSTAT3) are measured using techniques such as Western blotting or flow cytometry with a specific antibody against pSTAT3.
- Data Analysis: The reduction in pSTAT3 levels in the presence of **Deuruxolitinib** is quantified to determine its cellular potency.

Clinical Trial Protocol: THRIVE-AA1 and THRIVE-AA2

- Objective: To evaluate the efficacy and safety of **Deuruxolitinib** in adults with severe alopecia areata.
- Study Design: Randomized, double-blind, placebo-controlled Phase 3 trials.
- Participants: Adults with $\geq 50\%$ scalp hair loss as measured by the Severity of Alopecia Tool (SALT).
- Intervention: Patients were randomized to receive **Deuruxolitinib** (8 mg or 12 mg twice daily) or a placebo.
- Primary Endpoint: The percentage of patients achieving a SALT score of 20 or less (indicating 20% or less scalp hair loss) at week 24.
- Workflow:



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Figure 2. Simplified workflow of the THRIVE-AA clinical trials.

Pharmacokinetics and Metabolism

Deuruxolitinib is primarily metabolized by the cytochrome P450 enzymes CYP2C9 (approximately 76%) and CYP3A4 (approximately 21%). The deuteration of the cyclopentyl ring slows down the rate of oxidative metabolism, leading to a longer half-life and increased drug exposure compared to ruxolitinib.

Table 4: Pharmacokinetic Parameters

Parameter	Value
Bioavailability	~90%
Time to Peak Plasma Concentration (Tmax)	~1.5 hours
Volume of Distribution (Vd)	~50 L
Elimination Half-life (t1/2)	~4 hours

Conclusion

Deuruxolitinib is a novel JAK1/2 inhibitor with a well-characterized molecular structure and chemical profile. Its deuterated structure provides a distinct pharmacokinetic advantage. The potent and selective inhibition of the JAK-STAT pathway has been demonstrated in both in vitro and clinical settings, establishing its therapeutic potential for the treatment of autoimmune disorders such as alopecia areata. This technical guide provides a foundational understanding for professionals engaged in the research and development of this and similar targeted therapies.

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References

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